1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea
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Overview
Description
1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as RU-486, and it has been found to have a wide range of effects on the body.
Scientific Research Applications
1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea has been extensively studied for its potential applications in scientific research. It has been found to have anti-progestational and anti-glucocorticoid activity, which makes it useful in the study of reproductive biology and endocrinology. It has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor activity in some types of cancer.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea involves binding to the progesterone receptor and blocking the action of progesterone. This leads to a decrease in the production of estrogen and a decrease in the thickness of the endometrium. It also has anti-glucocorticoid activity, which makes it useful in the treatment of some types of cancer.
Biochemical and Physiological Effects:
1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea has been found to have a wide range of biochemical and physiological effects. It has been found to decrease the thickness of the endometrium, which makes it useful in the treatment of some types of cancer. It has also been found to have anti-tumor activity in some types of cancer. Additionally, it has been found to have anti-progestational and anti-glucocorticoid activity, which makes it useful in the study of reproductive biology and endocrinology.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying reproductive biology, endocrinology, and cancer. However, one of the limitations of using this compound in lab experiments is that it can be difficult to work with, as it is highly reactive and can be toxic in high concentrations.
Future Directions
There are many potential future directions for research on 1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea. One area of research could focus on its potential applications in the treatment of cancer. Another area of research could focus on its potential applications in the study of reproductive biology and endocrinology. Additionally, research could be done to develop new synthesis methods for this compound that are more efficient and sustainable. Finally, research could be done to explore the potential applications of this compound in other areas of scientific research.
Synthesis Methods
The synthesis of 1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea involves several steps. The starting material is m-nitrobenzaldehyde, which is reduced to m-aminobenzaldehyde. This compound is then reacted with 2-(oxolan-3-yloxy)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with methyl isocyanate to produce 1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea.
properties
IUPAC Name |
1-methyl-3-[2-(oxolan-3-yloxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-12(15)14-10-4-2-3-5-11(10)17-9-6-7-16-8-9/h2-5,9H,6-8H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWBJGWKAUZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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